3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-12-5-7-13(8-6-12)14-9-23-17-16(14)18(21-11-20-17)24-10-15(22)19(2,3)4/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCNQULGSIQSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant such as calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one
- CAS Number : 312947-25-4
- Molecular Formula : C₁₅H₁₂N₂O₂S₂
- Molecular Weight : 316.40 g/mol
- Structural Features: The compound consists of a thieno[2,3-d]pyrimidine core substituted at the 4-position with a sulfanyl group linked to a 3,3-dimethylbutan-2-one moiety. The 5-position of the thienopyrimidine is substituted with a 4-methylphenyl group.
Relevance: Thieno[2,3-d]pyrimidine derivatives are widely explored in medicinal chemistry due to their kinase inhibitory properties, particularly in oncology.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their differences:
Physicochemical and Pharmacokinetic Properties
- Solubility : Carboxylic acid derivatives (e.g., TTP22) exhibit pH-dependent solubility (>1 mg/mL at pH 7.4), whereas the ketone in the target compound may require formulation optimization for bioavailability.
- Metabolic Stability : Fluorophenyl or chlorophenyl analogues (e.g., ) resist oxidative metabolism better than methylphenyl-substituted compounds .
Key Research Findings
CK2 Inhibition: TTP22 and its analogues (e.g., propanoic acid derivatives) stabilize unusual conformations of CK2α/α′ through interactions with the ATP-binding loop, highlighting the importance of the sulfanyl-thienopyrimidine scaffold .
Structure-Activity Relationship (SAR) :
- 4-Position Substituents : Carboxylic acids (TTP22) improve potency but reduce bioavailability; ketones (target compound) balance potency and permeability.
- 5-Position Substituents : Methylphenyl enhances binding affinity over chlorophenyl or fluorophenyl in CK2 models .
Anticancer Potential: Thienopyrimidine derivatives with methylphenyl groups show broad-spectrum activity against leukemia and solid tumor cell lines, with IC₅₀ values ranging from 0.1–10 μM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
